N-[(3-Hydroxy-3-pyrrolidinyl)methyl]acetamide
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Overview
Description
N-[(3-Hydroxy-3-pyrrolidinyl)methyl]acetamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, biology, and industry. The presence of both hydroxyl and acetamide functional groups in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Hydroxy-3-pyrrolidinyl)methyl]acetamide typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of a suitable precursor with formaldehyde and an amine to form the pyrrolidine ring. The hydroxyl group can be introduced via oxidation reactions, and the acetamide group can be added through acylation reactions using acetic anhydride or acetyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(3-Hydroxy-3-pyrrolidinyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the acetamide group would produce an amine .
Scientific Research Applications
N-[(3-Hydroxy-3-pyrrolidinyl)methyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving pyrrolidine derivatives.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[(3-Hydroxy-3-pyrrolidinyl)methyl]acetamide involves its interaction with specific molecular targets. The hydroxyl and acetamide groups can form hydrogen bonds with proteins, influencing their activity. The pyrrolidine ring can interact with enzymes and receptors, modulating their function. These interactions can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler compound with a similar ring structure but lacking the hydroxyl and acetamide groups.
Proline: An amino acid with a pyrrolidine ring, used in protein synthesis.
N-Methylpyrrolidine: A derivative with a methyl group instead of the hydroxyl group.
Uniqueness
N-[(3-Hydroxy-3-pyrrolidinyl)methyl]acetamide is unique due to the presence of both hydroxyl and acetamide groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H14N2O2 |
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Molecular Weight |
158.20 g/mol |
IUPAC Name |
N-[(3-hydroxypyrrolidin-3-yl)methyl]acetamide |
InChI |
InChI=1S/C7H14N2O2/c1-6(10)9-5-7(11)2-3-8-4-7/h8,11H,2-5H2,1H3,(H,9,10) |
InChI Key |
WIISGFRTAJLHDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1(CCNC1)O |
Origin of Product |
United States |
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